molecular formula C17H20BNO2 B1454900 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 879291-26-6

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1454900
CAS No.: 879291-26-6
M. Wt: 281.2 g/mol
InChI Key: OTCZTHIOAWHECF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves borate-containing benzene rings and anisole structures. Two optimized routes were designed to synthesize compounds A and B. These routes combined borate-containing benzene rings and anisole structures, resulting in the formation of the target compound .


Molecular Structure Analysis

  • X-ray Single Crystal Diffraction : The crystal structure determined by X-ray diffraction confirms the optimized molecular structure obtained through density functional theory (DFT) calculations .

Chemical Reactions Analysis

  • Hydroboration : Alkyl or aryl alkynes and alkenes can be hydroborated in the presence of transition metal catalysts .

Physical and Chemical Properties Analysis

  • Refractive Index : n20/D = 1.396 (lit.)
  • Boiling Point : 42-43 °C/50 mmHg (lit.)
  • Density : 0.882 g/mL at 25 °C (lit.)

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been synthesized and analyzed for their structural properties. For example, boric acid ester intermediates with benzene rings were synthesized through a three-step substitution reaction. These compounds' structures were confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Their molecular structures were further validated through density functional theory (DFT) calculations, showing consistency with crystal structures determined by single crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals were also investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Coordination Polymers

This compound and related compounds have been used in the synthesis of coordination polymers. For instance, an extended dipyridyl ligand was synthesized via palladium-catalyzed Suzuki coupling, which was then utilized to form a two-dimensional coordination polymer with octahedral cobalt ions. This polymer features one-dimensional chains connected to form two-dimensional sheets, offering potential applications in materials science and catalysis (Al-Fayaad et al., 2020).

Analytical Chemistry and Sensor Applications

Compounds structurally related to this compound have been explored for their potential in analytical chemistry, particularly in the detection of hydrogen peroxide vapor. Schiff base substituents were found to trigger efficient deboration reactions, enhancing the sensing performance of borate to hydrogen peroxide vapor. This approach offers a fast and sensitive method for detecting hydrogen peroxide, a signature compound of peroxide-based explosives (Fu et al., 2016).

Organic Liquid Electrolyte-Based Applications

In the development of organic liquid electrolyte-based fluoride shuttle batteries, boron-based anion acceptors derived from this compound and similar compounds have been investigated. These anion acceptors showed promising results in enhancing fluoride ion conductivity and solubility, leading to improved performance of fluoride shuttle batteries (Kucuk & Abe, 2020).

Properties

IUPAC Name

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-19-15(12-14)13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCZTHIOAWHECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671318
Record name 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879291-26-6
Record name 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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